molecular formula C11H18N2O B14557640 N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine CAS No. 61952-25-8

N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B14557640
CAS No.: 61952-25-8
M. Wt: 194.27 g/mol
InChI Key: XUXOYYRNLHGOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both ethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine typically involves the reaction of ethylamine with 2-methoxyphenylacetonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N1-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine may involve a continuous flow reactor to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and ketones.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-methoxyphenylamine
  • N-Ethyl-N-(2-methoxyphenyl)ethanamine
  • N,N-Dimethyl-2-methoxyphenylamine

Uniqueness

N~1~-Ethyl-N~1~-(2-methoxyphenyl)ethane-1,2-diamine is unique due to its specific combination of ethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and biochemical probes.

Properties

CAS No.

61952-25-8

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N'-ethyl-N'-(2-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-3-13(9-8-12)10-6-4-5-7-11(10)14-2/h4-7H,3,8-9,12H2,1-2H3

InChI Key

XUXOYYRNLHGOCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)C1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.